MMP-2/MMP-9 Inhibitor I MMP-2/MMP-9 Inhibitor I
Brand Name: Vulcanchem
CAS No.: 193807-58-8
VCID: VC0005420
InChI: InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C21H19NO4S
Molecular Weight: 381.4 g/mol

MMP-2/MMP-9 Inhibitor I

CAS No.: 193807-58-8

Inhibitors

VCID: VC0005420

Molecular Formula: C21H19NO4S

Molecular Weight: 381.4 g/mol

MMP-2/MMP-9 Inhibitor I - 193807-58-8

CAS No. 193807-58-8
Product Name MMP-2/MMP-9 Inhibitor I
Molecular Formula C21H19NO4S
Molecular Weight 381.4 g/mol
IUPAC Name (2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1
Standard InChIKey JBYHBQIDTNHWJF-HXUWFJFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Appearance Assay:≥99%A solid
Synonyms N-([1,1/'-biphenyl]-4-ylsulfonyl)-D-phenylalanine
PubChem Compound 10667540
Last Modified Nov 11 2021
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